5-Bromo-2-ethoxy-4-methylpyridine
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Overview
Description
5-Bromo-2-ethoxy-4-methylpyridine is a chemical compound with the molecular formula C8H10BrNO . It is used in various applications, including medicine .
Synthesis Analysis
The synthesis of 5-Bromo-2-ethoxy-4-methylpyridine can be achieved from 2,5-Dibromo-4-methylpyridine and Sodium ethoxide .Molecular Structure Analysis
The molecular weight of 5-Bromo-2-ethoxy-4-methylpyridine is 216.07 g/mol . The IUPAC name for this compound is 5-bromo-2-ethoxy-4-methylpyridine . The InChI code is 1S/C8H10BrNO/c1-3-11-8-4-6 (2)7 (9)5-10-8/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis
5-Bromo-2-ethoxy-4-methylpyridine has a molecular weight of 216.07 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound is solid at room temperature .Scientific Research Applications
- Raw Material : It acts as an intermediate for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyes .
- Researchers utilize 5-Bromo-2-ethoxy-4-methylpyridine in the preparation of crown-ester-bipyridines and viologens. These compounds have applications in coordination chemistry and materials science .
Organic Synthesis and Intermediates
Crown-Ester-Bipyridines and Viologens
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust and contact with skin and eyes .
Relevant Papers A paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” discusses the synthesis of substituted pyridines, which could potentially include 5-Bromo-2-ethoxy-4-methylpyridine .
Mechanism of Action
Target of Action
Related compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , suggesting that this could be a potential target.
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis. In these reactions, a carbon-carbon bond is formed between two different organic groups, one of which is typically a boron compound.
Biochemical Pathways
If it acts as an inhibitor for p38α mitogen-activated protein kinase, it could potentially affect a variety of cellular processes, including the release of pro-inflammatory cytokines .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
If it acts as an inhibitor for p38α mitogen-activated protein kinase, it could potentially modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .
Action Environment
It’s known that the compound is stable under normal temperatures and pressures .
properties
IUPAC Name |
5-bromo-2-ethoxy-4-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBHSFKVMVMPGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406216 |
Source
|
Record name | 5-bromo-2-ethoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxy-4-methylpyridine | |
CAS RN |
610279-04-4 |
Source
|
Record name | 5-Bromo-2-ethoxy-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610279-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-ethoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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